molecular formula C10H15OP B12565585 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol CAS No. 197722-07-9

4-Methyl-2-[(propan-2-yl)phosphanyl]phenol

Cat. No.: B12565585
CAS No.: 197722-07-9
M. Wt: 182.20 g/mol
InChI Key: FZWIFEMXXSYPFU-UHFFFAOYSA-N
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Description

4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is an organic compound characterized by the presence of a phosphanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol typically involves the reaction of 4-methylphenol with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of isopropylphosphine in the presence of a catalyst to facilitate the formation of the phosphanyl group on the phenol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(propan-2-yl)phosphanyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phosphanyl group can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Methyl-2-[(propan-2-yl)phosphanyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing various catalytic processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: Lacks the phosphanyl group but shares the phenol structure.

    2-Isopropylphenol: Contains an isopropyl group but lacks the phosphanyl group.

    Phenylphosphine: Contains a phosphanyl group but lacks the phenol structure.

Uniqueness

4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is unique due to the presence of both the phosphanyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

197722-07-9

Molecular Formula

C10H15OP

Molecular Weight

182.20 g/mol

IUPAC Name

4-methyl-2-propan-2-ylphosphanylphenol

InChI

InChI=1S/C10H15OP/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11-12H,1-3H3

InChI Key

FZWIFEMXXSYPFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)PC(C)C

Origin of Product

United States

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